2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core.
Oxidation to form the dioxido derivative: This step requires the use of oxidizing agents under controlled conditions.
Attachment of the acetamide group: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.
N-(2-methylbenzyl) substitution: This final step involves the substitution of the acetamide group with the 2-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide and benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while reduction may yield sulfide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: The compound may have therapeutic potential, particularly if it can be shown to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may be mediated by the unique structure of the compound, which allows it to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the core structure but may have different substituents.
Acetamide derivatives: These compounds share the acetamide group but may have different core structures.
Benzyl derivatives: These compounds share the benzyl group but may have different core structures.
Uniqueness
The uniqueness of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide lies in its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[(2-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H26N2O3S/c1-17(2)19-12-13-23-22(14-19)21-10-6-7-11-24(21)31(29,30)27(23)16-25(28)26-15-20-9-5-4-8-18(20)3/h4-14,17H,15-16H2,1-3H3,(H,26,28) |
InChI Key |
UBSVHDNOJBPCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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